molecular formula C12H18BrClN2O2S B7985595 [1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride

[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride

Cat. No.: B7985595
M. Wt: 369.71 g/mol
InChI Key: HGPKTVWSUPGVBM-UHFFFAOYSA-N
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Description

[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride: is a chemical compound with the molecular formula C12H18BrClN2O2S It is characterized by the presence of a bromine atom attached to a benzenesulfonyl group, which is further connected to a piperidine ring

Preparation Methods

The synthesis of [1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride involves multiple steps. One common synthetic route includes:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

Mechanism of Action

The exact mechanism of action of [1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The bromine and sulfonyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c1-14-11-5-3-7-15(9-11)18(16,17)12-6-2-4-10(13)8-12;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPKTVWSUPGVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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